molecular formula C6H12ClNO B6250455 [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride CAS No. 185561-91-5

[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride

Cat. No.: B6250455
CAS No.: 185561-91-5
M. Wt: 149.6
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Description

[(1R,5S,6R)-3-azabicyclo[310]hexan-6-yl]methanol hydrochloride is a bicyclic compound that features a unique azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method is favored for its efficiency and the high yield of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as the preparation of intermediates, cyclization reactions, and purification processes to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride is unique due to its specific azabicyclohexane structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

185561-91-5

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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